2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dithia-4,7,11,14-tetrazatricyclo[84003,8]tetradeca-1(14),3,5,7,10,12-hexaene is a complex heterocyclic compound This compound is characterized by its unique structure, which includes multiple nitrogen and sulfur atoms within a tricyclic framework
Vorbereitungsmethoden
The synthesis of 2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of a dithiol with a diazide compound, followed by cyclization under controlled temperature and pressure conditions . Industrial production methods often scale up these reactions, optimizing for yield and purity through the use of advanced catalytic systems and continuous flow reactors .
Analyse Chemischer Reaktionen
2,9-Dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, in the industrial sector, it is used in the development of advanced materials, including polymers and nanomaterials .
Wirkmechanismus
The mechanism of action of 2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within the compound can form coordination complexes with metal ions, influencing various biochemical pathways . These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall cellular function .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene stands out due to its unique tricyclic structure and the presence of multiple heteroatoms. Similar compounds include 2,9-dithia-4,13-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene and 7,11-dichloro-N5,N5,N13,N13-tetramethyl-9-phenyl-2-thia-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene . The unique arrangement of atoms in this compound provides distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
52879-26-2 |
---|---|
Molekularformel |
C8H4N4S2 |
Molekulargewicht |
220.3 g/mol |
IUPAC-Name |
2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene |
InChI |
InChI=1S/C8H4N4S2/c1-2-10-6-5(9-1)13-7-8(14-6)12-4-3-11-7/h1-4H |
InChI-Schlüssel |
RNHXBBJKNIFSIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=N1)SC3=NC=CN=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.